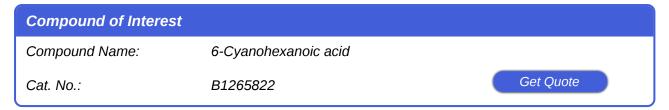


Application Notes and Protocols: Synthesis of 6-Cyanohexanoic Acid from 1,5-Dicyanopentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of **6-cyanohexanoic acid**, a valuable bifunctional molecule, through the selective partial hydrolysis of **1**,5-dicyanopentane (also known as pimelonitrile or heptanedinitrile). The protocols described herein are based on established principles of nitrile hydrolysis, with a focus on achieving mono-hydrolysis of a symmetrical dinitrile. This application note includes a detailed experimental procedure, data on the physicochemical and spectral properties of the key compounds, and visual diagrams of the experimental workflow and chemical transformation.

Introduction

The selective transformation of one functional group in a symmetrical difunctional molecule is a common challenge in organic synthesis. The partial hydrolysis of dinitriles to afford ω -cyano carboxylic acids is a key transformation that yields valuable building blocks for the synthesis of various pharmaceuticals and specialty polymers. **6-Cyanohexanoic acid**, with its terminal nitrile and carboxylic acid functionalities, is a versatile intermediate. The nitrile group can be further transformed into an amine or an amide, while the carboxylic acid can undergo esterification or amidation, allowing for the synthesis of a wide range of derivatives.

Traditional methods for nitrile hydrolysis often employ harsh acidic or basic conditions, which can lead to the formation of the dicarboxylic acid as a byproduct, complicating purification and



reducing the yield of the desired mono-acid.[1] This protocol focuses on a controlled hydrolysis method to favor the formation of **6-cyanohexanoic acid**.

Data Presentation

Physicochemical Properties

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
1,5- Dicyanopenta ne	Heptanedinitri le	646-20-8	C7H10N2	122.17	Liquid
6- Cyanohexano ic acid	6- Cyanohexano ic acid	5602-19-7	C7H11NO2	141.17	Solid

Spectral Data for 6-Cvanohexanoic Acid

Spectroscopic Technique	Characteristic Peaks	
¹H NMR	δ (ppm): 1.45-1.75 (m, 6H, -CH ₂ -CH ₂ -CH ₂ -), 2.35 (t, 2H, -CH ₂ -COOH), 2.45 (t, 2H, -CH ₂ -CN), 11.5-12.5 (br s, 1H, -COOH)	
¹³ C NMR	δ (ppm): 24.1, 24.9, 28.2, 33.8, 17.0, 119.8, 179.2	
IR (Infrared)	ν (cm ⁻¹): ~2245 (C≡N stretch), ~1710 (C=O stretch), 2500-3300 (O-H stretch, broad)	

Experimental Protocols Synthesis of 6-Cyanohexanoic Acid via Controlled Alkaline Hydrolysis

This protocol is designed to favor the mono-hydrolysis of 1,5-dicyanopentane by using a limited amount of base and carefully controlling the reaction temperature and time.



Materials:

- 1,5-Dicyanopentane (Heptanedinitrile)
- Sodium Hydroxide (NaOH)
- · Hydrochloric Acid (HCl), concentrated
- · Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized water
- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating plate
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- pH paper or pH meter

Procedure:

- · Reaction Setup:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.2 g (0.1 mol) of 1,5-dicyanopentane in 100 mL of a 1:1 mixture of ethanol and water.
 - Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.4 g (0.11 mol, 1.1 equivalents) of NaOH in 110 mL of deionized water.
- · Hydrolysis Reaction:



- Slowly add the sodium hydroxide solution to the stirred solution of 1,5-dicyanopentane at room temperature over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Carefully acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid. Perform this step in an ice bath to control the exothermic reaction.
 - Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
 - Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification:

• The crude product can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Expected Yield:

Based on analogous partial hydrolysis of dinitriles, a yield in the range of 40-60% can be reasonably expected. The formation of pimelic acid (the dicarboxylic acid) is the main side reaction.

Diagrams

Caption: Experimental workflow for the synthesis of **6-cyanohexanoic acid**.



Caption: Selective mono-hydrolysis of 1,5-dicyanopentane.

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References

- 1. researchgate.net [researchgate.net]
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